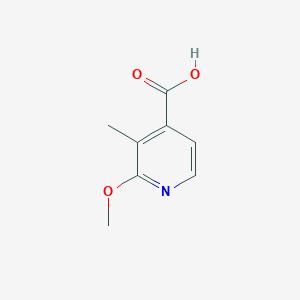

2-Methoxy-3-methylisonicotinic acid

Description

2-Methoxy-3-methylisonicotinic acid is a substituted pyridinecarboxylic acid derivative with the IUPAC name 2-methoxy-3-methylpyridine-4-carboxylic acid. Its molecular formula is C₈H₉NO₃, featuring a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position of the pyridine ring, with a carboxylic acid (-COOH) at the 4-position. Key identifiers include:

Properties

IUPAC Name |

2-methoxy-3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDYCRPBLIHWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700235 | |

| Record name | 2-Methoxy-3-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211581-22-4 | |

| Record name | 2-Methoxy-3-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylisonicotinic acid typically involves the reaction of 2-methoxy-3-methylpyridine with suitable reagents to introduce the carboxylic acid group at the fourth position. One common method includes the oxidation of 2-methoxy-3-methylpyridine using potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods: Industrial production methods for 2-Methoxy-3-methylisonicotinic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the carboxylic acid to acyl chloride, followed by nucleophilic substitution.

Major Products:

- Oxidation of the methoxy group can yield 2-formyl-3-methylisonicotinic acid.

- Reduction of the carboxylic acid group can yield 2-methoxy-3-methylisonicotinol.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-3-methylisonicotinic acid is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Antitumor Agents

Research indicates that derivatives of isonicotinic acid, including 2-methoxy-3-methylisonicotinic acid, are being investigated as potential precursors for antitumor drugs. For instance, it has been linked to the synthesis of compounds that inhibit specific pathways involved in tumor growth, such as IKK beta inhibitors .

Neuroprotective Agents

Studies have shown that compounds similar to 2-methoxy-3-methylisonicotinic acid exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The methoxy and methyl groups enhance lipophilicity, which may facilitate blood-brain barrier penetration .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Synthesis of Bioactive Compounds

2-Methoxy-3-methylisonicotinic acid is utilized in synthesizing various bioactive compounds due to its functional groups that allow for further chemical modifications. Its ability to undergo diverse chemical reactions makes it valuable for creating complex molecular architectures .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for developing analytical methods such as chromatography and mass spectrometry.

Chromatography Applications

Due to its unique structure, 2-methoxy-3-methylisonicotinic acid can be analyzed using high-performance liquid chromatography (HPLC), providing insights into its purity and concentration in various formulations .

Case Studies

Mechanism of Action

The exact mechanism of action of 2-Methoxy-3-methylisonicotinic acid is not well-documented. as a derivative of isonicotinic acid, it may interact with molecular targets similar to those of isoniazid, a well-known anti-tuberculosis drug. Isoniazid exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall . Further research is needed to elucidate the specific molecular targets and pathways involved in the action of 2-Methoxy-3-methylisonicotinic acid.

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs, their substituents, and similarity scores (calculated via cheminformatics tools):

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (Br, F, Cl): Bromo and fluoro analogs exhibit higher molecular weights and increased reactivity in cross-coupling reactions compared to the methyl/methoxy derivatives . Amino Group: The 6-amino-2-methoxynicotinic acid (similarity score 0.87) offers nucleophilic sites for conjugation, enhancing solubility in polar solvents .

Physicochemical Properties :

- Lipophilicity : Fluorinated and brominated analogs (e.g., 5-Fluoro-2-methoxynicotinic acid) have higher logP values than the parent compound, favoring membrane permeability .

- Melting Points : Data gaps exist for 2-Methoxy-3-methylisonicotinic acid, but analogs like 3-Chloro-2-methoxyisonicotinic acid likely exhibit higher melting points due to stronger intermolecular forces .

Synthetic Utility :

- The chloro and bromo derivatives are pivotal in Suzuki-Miyaura couplings, whereas the methoxy group in 2-Methoxy-3-methylisonicotinic acid may stabilize intermediates in nucleophilic aromatic substitution .

Biological Activity

2-Methoxy-3-methylisonicotinic acid (CAS No. 1211581-22-4) is a derivative of isonicotinic acid, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties . This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural characteristics that may confer distinct biological effects compared to its analogs. This article delves into the biological activity of 2-Methoxy-3-methylisonicotinic acid, summarizing current research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-3-methylisonicotinic acid features a methoxy group at the second position and a methyl group at the third position of the isonicotinic acid framework. This unique arrangement may influence its lipophilicity , solubility , and overall biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 1211581-22-4 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 2-Methoxy-3-methylisonicotinic acid exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Its structural modifications compared to other isonicotinic derivatives enhance its effectiveness as an antimicrobial agent. Studies have shown that derivatives of isonicotinic acid can inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. The exact mechanisms remain under investigation, but preliminary data suggest a potential role in reducing inflammation-related diseases.

The mechanism of action for 2-Methoxy-3-methylisonicotinic acid is not fully elucidated but is hypothesized to involve interactions with molecular targets similar to those of isoniazid , a well-known anti-tuberculosis drug. Isoniazid works by inhibiting the synthesis of mycolic acids; therefore, it is plausible that 2-Methoxy-3-methylisonicotinic acid may exert similar effects through structural analogies.

Study on Antimicrobial Activity

A study published in Nature evaluated the effectiveness of various isonicotinic derivatives against M. tuberculosis. Among them, 2-Methoxy-3-methylisonicotinic acid demonstrated promising results with minimal inhibitory concentrations (MIC) comparable to established treatments .

In vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, indicating potential anticancer properties. The cytotoxic effects were measured using the MTT assay, revealing that concentrations above 10 μM significantly reduced cell viability in treated cells .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has highlighted how modifications to the isonicotinic structure can significantly alter biological activity. The presence of both methoxy and methyl groups in 2-Methoxy-3-methylisonicotinic acid enhances its lipophilicity and may improve its binding affinity to biological targets compared to simpler derivatives like isonicotinic acid .

Drug Development Potential

Given its promising biological activities, further research into 2-Methoxy-3-methylisonicotinic acid could lead to the development of novel therapeutic agents targeting infectious diseases and inflammatory conditions. Ongoing studies are necessary to fully understand its pharmacokinetics, toxicity profiles, and possible interactions with other drugs.

Clinical Trials

Future clinical trials will be essential to evaluate the therapeutic efficacy and safety of this compound in humans. Research should focus on optimizing dosage regimens and understanding the compound's interactions within complex biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.